Nonyl b-D-thiomaltopyranoside
Description
Significance of Detergents in Membrane Protein Studies
Detergents are amphipathic molecules, meaning they possess both a polar, water-loving (hydrophilic) head group and a nonpolar, water-fearing (hydrophobic) tail. gbiosciences.com This dual nature is fundamental to their function in membrane protein research. cusabio.com Biological membranes are lipid bilayers with a hydrophobic core, which makes the integral proteins within them insoluble in water. nih.gov Detergents overcome this challenge by acting as surrogate membrane environments.
The process of solubilization involves the detergent molecules inserting themselves into the lipid bilayer. huji.ac.il As the detergent concentration increases, it disrupts the membrane structure, leading to the formation of mixed micelles containing lipids and detergent molecules. nih.govhuji.ac.il At or above a specific concentration, known as the Critical Micelle Concentration (CMC), detergent molecules self-assemble into highly organized spherical structures called micelles. gbiosciences.comdojindo.com These micelles envelop the hydrophobic transmembrane domains of the proteins, forming water-soluble protein-detergent complexes. gbiosciences.comnih.gov This process effectively extracts the protein from the membrane while masking its hydrophobic surfaces from the aqueous solvent, thus preventing aggregation and maintaining its solubility. huji.ac.il
The choice of detergent is critical, as it must not only solubilize the protein but also preserve its structural integrity and biological activity. nih.gov Non-ionic detergents are often favored for their ability to break lipid-lipid and lipid-protein interactions without significantly disrupting the native protein structure. gbiosciences.com The ultimate goal is to find a detergent that provides an optimal environment for the protein, keeping it stable and functional for further studies like purification, functional assays, and structural determination by methods such as X-ray crystallography or cryogenic electron microscopy (cryo-EM). nih.govnih.gov
Role of Nonyl β-D-thiomaltopyranoside as a Nonionic Surfactant in Research
Nonyl β-D-thiomaltopyranoside, also known as n-Nonyl-β-D-1-thiomaltoside (NTM), is a nonionic detergent that has proven effective in the study of membrane proteins. chemsynlab.comontosight.ai Its molecular structure consists of a nine-carbon alkyl chain (nonyl group) that forms the hydrophobic tail, and a hydrophilic head composed of a thiomaltose group (a disaccharide with a sulfur linkage). chemsynlab.com This structure gives it the amphipathic properties necessary for solubilizing membrane proteins. chemsynlab.com
As a nonionic surfactant, Nonyl β-D-thiomaltopyranoside is considered a "mild" detergent because its uncharged head group is less likely to cause protein denaturation compared to ionic detergents. gbiosciences.comchemsynlab.com This property is crucial for maintaining the native conformation and biological activity of the protein after extraction from the cell membrane. dojindo.com Research has shown that the activity of proteins isolated using Nonyl β-D-thiomaltopyranoside can be higher than when using other common detergents like n-Octyl-β-D-thioglucoside. dojindo.com
It is widely used to solubilize membrane proteins for various structural and functional studies. chemsynlab.comontosight.ai Its effectiveness in forming stable protein-detergent complexes makes it a valuable tool for protein crystallization and biophysical characterization. ontosight.aicreative-biolabs.com A key property of this detergent is its relatively low Critical Micelle Concentration (CMC), which allows it to be easily removed from protein solutions by methods such as dialysis, a necessary step in many experimental workflows. dojindo.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 148565-55-3 | moleculardimensions.combiosynth.com |
| Molecular Formula | C₂₁H₄₀O₁₀S | moleculardimensions.combiosynth.com |
| Molecular Weight | 484.6 g/mol | moleculardimensions.combiosynth.com |
| Critical Micelle Concentration (CMC) in H₂O | ~2.4-3.2 mM (~0.12-0.15%) | dojindo.commoleculardimensions.com |
Historical Context and Evolution of Detergent Use in Structural Biology
The use of detergents in biochemical research has a long history, evolving significantly over decades to meet the demands of studying complex biological molecules. mdpi.com Early studies utilized naturally occurring surfactants like saponins (B1172615) and bile salts to solubilize cellular components. mdpi.com Following World War II, the rise of the petrochemical industry led to the development of a wide range of synthetic detergents, such as alkylbenzene sulfonates, which became widely used. wikipedia.orgebsco.com
In the early days of membrane protein structural biology, the choice of detergents was limited. nih.gov "Harsh" ionic detergents were often used, but these frequently led to protein denaturation, stripping away essential lipids and disrupting the protein's native structure. mdpi.comresearchgate.net The realization that preserving the protein's native state was paramount for meaningful structural and functional analysis drove the development and adoption of milder detergents. nih.gov
This led to a shift towards non-ionic detergents, such as those with polyoxyethylene headgroups, and later, the alkyl glycoside family, which includes compounds like n-Octyl-β-D-glucoside and n-Dodecyl-β-D-maltoside (DDM). dojindo.commdpi.com These detergents proved much more effective at maintaining the stability and activity of many membrane proteins. nih.gov The introduction of new and diverse detergents, including Nonyl β-D-thiomaltopyranoside, expanded the toolkit available to researchers, allowing for the successful structural determination of an increasing number of challenging membrane proteins. nih.gov This evolution in detergent chemistry has been a critical enabling factor for the major advances seen in membrane protein crystallography and the recent cryo-EM revolution. nih.govresearchgate.net The ongoing development of novel detergents and other membrane-mimetic systems continues to push the boundaries of what is possible in structural biology. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C21H40O10S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20+,21+/m1/s1 |
InChI Key |
AFOMEWLJBOWKCP-JTCGJHLASA-N |
Isomeric SMILES |
CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Nonyl β D Thiomaltopyranoside
Established Synthetic Pathways for Thioglycosides
The synthesis of thioglycosides, such as Nonyl β-D-thiomaltopyranoside, relies on well-established principles of carbohydrate chemistry. These methods are designed to stereoselectively form the β-thioglycosidic bond while protecting other reactive functional groups on the sugar backbone.
One-Pot Synthesis Approaches
One-pot synthesis offers an efficient and streamlined approach to generating thioglycosides by minimizing intermediate purification steps, thereby saving time and resources. A common strategy involves the in-situ generation of a reactive glycosyl donor from a protected sugar, followed by its immediate reaction with a thiol. For the synthesis of an alkyl thioglycoside, this could involve the treatment of a per-acetylated sugar with a thiol in the presence of a Lewis acid catalyst.
Recent advancements have focused on developing more environmentally friendly and efficient one-pot procedures. For instance, methods for the synthesis of aryl alkyl sulfides from disulfides and alkyl halides have been developed using a sulfite-promoted, metal-free protocol under mild conditions. moleculardimensions.com While not directly applied to glycosides, the principles of promoting thiol-alkyl coupling in a one-pot fashion are relevant. Another approach describes a transition metal-free, one-pot reaction of N-tosylhydrazones, carbon disulfide, and amines to produce S-alkyl dithiocarbamates, showcasing the versatility of one-pot strategies in forming C-S bonds. nih.gov
Glycosylation Techniques in Compound Synthesis
Glycosylation is the cornerstone of thioglycoside synthesis, involving the formation of the glycosidic bond between the anomeric carbon of the sugar and the sulfur atom of the thiol. A variety of activating agents and reaction conditions have been developed to control the stereoselectivity and yield of this crucial step.
A widely used method is the Lewis acid-mediated glycosylation. Reagents such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly employed to activate a glycosyl donor, such as a glycosyl acetate (B1210297) or halide, for subsequent reaction with the desired thiol. For the synthesis of Nonyl β-D-thiomaltopyranoside, this would typically involve the reaction of a protected maltosyl donor with nonanethiol.
Triflic acid (TfOH) has also been shown to be a powerful promoter for the synthesis of thioglycosides from per-acetylated sugars. mdpi.com This method often leads to high reaction rates and yields. The activation of thioglycosides themselves to act as donors for further glycosylation reactions is another important technique, often mediated by thiophilic promoters. uobasrah.edu.iq These methods allow for the iterative synthesis of more complex oligosaccharides.
Furthermore, phase-transfer catalysis has been utilized for the partial substitution of thioglycosides, enabling the selective protection of hydroxyl groups, which is crucial for directing subsequent glycosylation reactions. kcl.ac.uk The development of protecting-group-free synthesis methods in aqueous media represents a significant advancement towards more sustainable and "green" chemical processes for obtaining thioglycosides. scielo.br
Custom Synthesis and Derivatization for Specialized Research Probes
The versatility of thioglycosides like Nonyl β-D-thiomaltopyranoside allows for their chemical modification to create specialized probes for various research purposes, including the study of protein-carbohydrate interactions and enzyme activity.
Fluorination and Click Chemistry Modifications
Fluorination of carbohydrates is a powerful strategy to modulate their biological activity and metabolic stability. Introducing fluorine atoms can alter the electronic properties and hydrogen bonding capabilities of the sugar, making fluorinated thioglycosides valuable tools as enzymatic inhibitors or probes. The synthesis of fluorinated thioglycosides often involves the use of specialized fluorinating reagents, such as diethylaminosulfur trifluoride (DAST), to replace hydroxyl groups with fluorine atoms at specific positions on the sugar ring. creative-proteomics.comrsc.org These reactions are typically performed on protected thioglycoside intermediates to ensure selectivity.
Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for the modification of biomolecules, including carbohydrates. researchgate.netanatrace.com To create a "clickable" Nonyl β-D-thiomaltopyranoside derivative, either an azide (B81097) or an alkyne functionality would be introduced into the molecule. This could be achieved by starting with a modified nonyl thiol or by chemically modifying the maltose (B56501) headgroup. The resulting "clickable" detergent could then be used to attach a wide array of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, enabling applications in protein labeling and detection. scielo.bruwimona.edu.jm Metal-free click reactions, such as thiol-ene coupling and strain-promoted azide-alkyne cycloaddition (SPAAC), offer alternative strategies for bioconjugation under mild, biocompatible conditions. nih.gov
Analytical Research Methods for Compound Characterization and Purity Assessment
The structural integrity and purity of synthetic Nonyl β-D-thiomaltopyranoside are paramount for its effective use in research. A combination of spectroscopic and spectrometric techniques is employed to confirm the identity and assess the purity of the final product.
Spectroscopic Techniques in Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including thioglycosides. Both ¹H and ¹³C NMR are used to provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum of Nonyl β-D-thiomaltopyranoside would exhibit characteristic signals for the anomeric protons of the two glucose units of maltose, the protons of the nonyl alkyl chain, and the protons of the sugar rings. The coupling constants (J-values) between the anomeric proton and the adjacent proton on the sugar ring are critical for confirming the β-configuration of the thioglycosidic linkage. The chemical shifts of protons on carbons adjacent to the sulfur atom would also be indicative of the thioglycoside structure. libretexts.org
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shift of the anomeric carbon is particularly diagnostic of the α- or β-configuration. The signals corresponding to the nine carbons of the nonyl group and the twelve carbons of the maltose unit would be expected in their characteristic regions. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing non-volatile and thermally labile molecules like thioglycosides. ESI-MS of Nonyl β-D-thiomaltopyranoside would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming its molecular weight of 484.6 g/mol . creative-proteomics.com
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS provides valuable structural information. The fragmentation pattern of a thioglycoside typically involves cleavage of the glycosidic bonds and fragmentation of the sugar rings, allowing for the confirmation of the sugar sequence and the nature of the aglycone. creative-proteomics.comnih.gov
Below is an interactive table summarizing the expected analytical data for Nonyl β-D-thiomaltopyranoside.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for anomeric protons with coupling constants indicative of β-linkage. Resonances for the nonyl chain protons (methyl and methylene (B1212753) groups). Complex multiplet region for the sugar ring protons. |
| ¹³C NMR | Signal for the anomeric carbon in the characteristic region for a β-thioglycoside. Resonances for the nine carbons of the nonyl chain. Signals for the twelve carbons of the maltose unit. |
| ESI-MS | A prominent ion corresponding to [M+H]⁺ at m/z 485.6 or [M+Na]⁺ at m/z 507.6. |
| Purity (HPLC) | A single major peak indicating high purity (typically ≥99%). creative-biolabs.com |
The synthesis of Nonyl β-D-thiomaltopyranoside, a sulfur-containing glycoside, is generally achieved through well-established glycosylation reactions, most notably the Koenigs-Knorr reaction or its modifications, such as the Helferich method. These methods are fundamental in carbohydrate chemistry for the formation of glycosidic bonds.
The general approach involves the reaction of a protected maltosyl halide (e.g., acetobromomaltose) with a thiol, in this case, nonanethiol. The use of a participating group, such as an acetyl group, at the C-2 position of the glucose unit in the maltose derivative is crucial for achieving the desired β-stereoselectivity of the anomeric carbon. This participating group aids in the formation of a stable intermediate, which directs the incoming nucleophile (nonanethiol) to attack from the opposite face, resulting in the formation of the 1,2-trans product, which corresponds to the β-anomer.
Promoters, typically heavy metal salts like silver carbonate or mercury(II) cyanide, are employed to facilitate the reaction by activating the glycosyl halide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the starting materials and intermediates. Following the glycosylation step, the protecting groups on the maltose moiety are removed to yield the final product, Nonyl β-D-thiomaltopyranoside.
Chromatographic Techniques in Purity Analysis (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of Nonyl β-D-thiomaltopyranoside. This method is highly effective in separating the desired β-anomer from any potential impurities, including the corresponding α-anomer and unreacted starting materials.
Commercially available Nonyl β-D-thiomaltopyranoside is typically of high purity, with specifications often indicating a purity of ≥ 99% as determined by HPLC analysis. d-nb.infonih.gov Furthermore, the analysis by HPLC allows for the quantification of the anomeric purity, which is a critical parameter for this compound. The α-anomer is considered an impurity, and its presence is generally kept to a minimum, often specified to be less than 2%. d-nb.info
While specific, detailed research protocols for the HPLC analysis of Nonyl β-D-thiomaltopyranoside are not extensively published in the public domain, the general approach for analyzing alkyl thioglycosides involves reversed-phase chromatography. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. Detection can be achieved using a UV detector, especially if the compound possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).
Purity Specifications for Nonyl β-D-thiomaltopyranoside:
| Parameter | Specification | Analysis Method |
| Purity | ≥ 99% | HPLC |
| α-Anomer Content | < 2% | HPLC |
Molecular Interactions and Biophysical Principles of Nonyl β D Thiomaltopyranoside
Formation of Protein-Detergent Complexes (PDCs) in Aqueous Solutions
The primary application of Nonyl β-D-thiomaltopyranoside in biochemical research is the extraction and solubilization of integral membrane proteins from their native lipid bilayers. dojindo.comcreative-biolabs.com This process results in the formation of protein-detergent complexes (PDCs), where the detergent molecules surround the hydrophobic transmembrane domains of the protein, effectively replacing the native lipid environment. nih.govgoogle.com
The formation of a stable PDC is a critical step for the subsequent purification and structural studies of membrane proteins. nih.govgoogle.com The detergent's concentration must be above its critical micelle concentration (CMC) to effectively solubilize the protein and form these complexes. nih.govgoogle.com In this state, the hydrophobic tails of the detergent interact with the hydrophobic surface of the protein, while the hydrophilic headgroups face the aqueous solvent, rendering the entire complex soluble. nih.gov The stability and solution behavior of the resulting PDC are highly dependent on the specific properties of the detergent used. nih.govgoogle.com
The table below summarizes key properties of Nonyl β-D-thiomaltopyranoside relevant to the formation of PDCs.
| Property | Value | Reference |
| Chemical Formula | C21H40O10S | moleculardimensions.com |
| Molecular Weight | 484.6 g/mol | moleculardimensions.com |
| Critical Micelle Concentration (CMC) in H2O | ~3.2 mM (0.15%) | moleculardimensions.com |
This table presents the fundamental chemical and physical properties of Nonyl β-D-thiomaltopyranoside that are crucial for its function in forming protein-detergent complexes.
Micelle Formation and Aggregation Behavior in Research Systems
In aqueous solutions, amphipathic molecules like Nonyl β-D-thiomaltopyranoside self-assemble into larger structures known as micelles above a certain concentration, the critical micelle concentration (CMC). moleculardimensions.comfrontiersin.org This spontaneous formation of non-covalent clusters is driven by the hydrophobic effect, where the hydrophobic tails of the detergent molecules are sequestered from the aqueous environment into the core of the micelle, while the hydrophilic headgroups remain exposed to the water. moleculardimensions.com The solubilizing power of detergents increases significantly above their CMC. dojindo.com
The table below provides a comparative look at the CMC and aggregation numbers of various detergents, highlighting the properties of Nonyl β-D-thiomaltopyranoside.
| Detergent | Abbreviation | CMC (mM) | Aggregation Number |
| n-Nonyl-β-D-thiomaltopyranoside | NTM | 3.2 | - |
| n-Decyl-β-D-maltopyranoside | DM | 1.8 | 69 |
| n-Decyl-β-D-thiomaltopyranoside | DTM | 0.9 | - |
| n-Undecyl-β-D-maltopyranoside | UDM | - | - |
This table, with data sourced from bio-nica.info, compares the critical micelle concentration (CMC) of Nonyl β-D-thiomaltopyranoside with related detergents. A dash indicates that the data was not available in the provided source.
The process of micellization can be described by theoretical models that consider the thermodynamic forces driving the self-assembly of surfactant molecules. nih.gov These models aim to predict equilibrium properties of micelles, such as the CMC, aggregation number, and shape. nih.gov
One fundamental concept is the closed aggregation model , which posits that micelles of a specific aggregation number are in equilibrium with monomeric surfactant molecules. mpg.de This cooperative process leads to a sudden change in the physical properties of the solution at the CMC. mpg.de
More comprehensive molecular-thermodynamic theories account for various contributions to the free energy of micellization. nih.gov These include:
Hydrophobic interactions: The primary driving force for sequestration of the nonpolar tails away from water. nih.gov
Interfacial tension: The energy associated with the interface between the hydrophobic core and the aqueous solvent. nih.gov
Packing constraints: The geometric arrangement of the surfactant molecules within the micelle. nih.gov
Steric interactions: Repulsive forces between the hydrophilic headgroups. nih.gov
Electrostatic interactions: For ionic surfactants, the repulsion between charged headgroups and the binding of counterions. nih.gov
These models can be complex, often requiring knowledge of the surfactant's molecular structure and the solution conditions. nih.gov For pH-sensitive surfactants, the theory must also incorporate the protonation equilibrium of the monomers. nih.gov
The properties of Nonyl β-D-thiomaltopyranoside micelles can be significantly influenced by the presence of co-solutes in the research system. These co-solutes can include salts, buffers, and other additives commonly used in protein purification and characterization.
Changes in the ionic strength of the solution can affect the interactions between detergent molecules and, consequently, the CMC and aggregation number of the micelles. nih.gov The inclusion of polymeric precipitants can also promote interactions between micelles, potentially leading to phase separation. nih.gov Temperature is another critical factor, as it can alter the solubility of the detergent and the energetics of micellization. nih.gov For some non-ionic surfactants, an increase in temperature can lead to a "cloud point," where the solution becomes turbid and separates into detergent-rich and detergent-poor phases. nih.gov
In the context of protein studies, the presence of the protein itself as a co-solute leads to the formation of mixed micelles, where both detergent molecules and the protein are incorporated into the aggregate structure. mdpi.com The stability and characteristics of these mixed micelles are crucial for maintaining the protein's native conformation and activity.
Interaction with Lipid Bilayer Mimetics and Reconstituted Membrane Protein Environments
Following solubilization, membrane proteins are often reconstituted into lipid bilayer mimetics to provide a more native-like environment for functional and structural studies. mdpi.comaston.ac.uk Nonyl β-D-thiomaltopyranoside plays a role in the initial solubilization step before the protein is transferred into these mimetics. creative-biolabs.com
Commonly used lipid bilayer mimetics include:
Liposomes: These are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. mdpi.com The process of forming proteoliposomes typically involves mixing the detergent-solubilized protein with phospholipids (B1166683), followed by the slow removal of the detergent. mdpi.com As the detergent concentration falls below its CMC, the protein spontaneously incorporates into the lipid bilayer of the liposomes. mdpi.com
Nanodiscs: These are soluble, nanoscale phospholipid bilayers encircled by a "belt" of membrane scaffold proteins (MSPs). mdpi.commdpi.com Reconstitution into nanodiscs also starts with the detergent-solubilized protein, which is then mixed with lipids and the MSP. nih.gov Subsequent removal of the detergent, often using BioBeads, triggers the self-assembly of the nanodisc with the embedded membrane protein. mdpi.comnih.gov
Bicelles: These are disc-shaped aggregates of long-chain and short-chain phospholipids that can provide a lipidic environment for membrane proteins. nih.gov
The choice of the reconstitution system depends on the specific experimental requirements, as each mimetic offers different advantages in terms of size, stability, and accessibility for various biophysical techniques. aston.ac.uk
Thermodynamics of Protein Solubilization by Nonyl β-D-thiomaltopyranoside
The thermodynamics of micellization of the detergent itself provide insight into the forces at play. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. mdpi.com This free energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. For many non-ionic surfactants, the micellization process is largely entropy-driven, stemming from the hydrophobic effect and the release of ordered water molecules from around the hydrophobic tails. mdpi.com
When a protein is solubilized, the thermodynamics become more complex, involving the disruption of the lipid bilayer, the partitioning of the protein into detergent micelles, and the formation of the protein-detergent complex. The stability of the solubilized protein is a key thermodynamic consideration. Differential scanning fluorimetry (DSF) is a technique used to assess the thermodynamic stability of membrane proteins in different detergents by measuring the change in the melting temperature (Tm) of the protein. nih.gov A higher Tm in the presence of a particular detergent suggests a more stable protein-detergent complex. nih.gov
The table below presents thermodynamic parameters for the micellization of a related thioglucoside surfactant, which can provide a qualitative understanding of the forces involved.
| Thermodynamic Parameter | Description |
| ΔG°mic | The change in Gibbs free energy upon micelle formation. A negative value indicates a spontaneous process. |
| ΔH°mic | The change in enthalpy upon micelle formation. It reflects the balance of breaking and forming bonds. |
| ΔS°mic | The change in entropy upon micelle formation. It is often positive and a major driving force due to the hydrophobic effect. |
This table describes the key thermodynamic parameters that govern the process of micellization, based on principles discussed in mdpi.com.
Applications of Nonyl β D Thiomaltopyranoside in Membrane Protein Research
Solubilization of Integral Membrane Proteins for Downstream Studies
The primary application of Nonyl β-D-thiomaltopyranoside is the solubilization of integral membrane proteins from their native lipid bilayer environment. chemsynlab.comcreative-biolabs.compnas.org This process involves the detergent disrupting the lipid-lipid and lipid-protein interactions, thereby extracting the protein and forming a protein-detergent complex (PDC). dojindo.comsigmaaldrich.com This complex keeps the hydrophobic regions of the protein shielded from the aqueous solution, preventing aggregation and maintaining its structural integrity. google.com
The choice of detergent is a critical step, as it must be effective at solubilizing the protein while preserving its native structure and function. dojindo.comnih.gov NTM is often favored because it is considered a "mild" detergent, meaning it is less likely to denature the protein compared to harsher ionic detergents. dojindo.com
Nonyl β-D-thiomaltopyranoside has demonstrated its utility in solubilizing a variety of membrane proteins. Research has shown its effectiveness with proteins such as the human serotonin (B10506) transporter (hSERT), where it was used in stability studies. researchgate.net Furthermore, it has been included in detergent screening panels for studying various membrane transport proteins, indicating its broad applicability. pnas.org While five major detergents, including n-dodecyl-β-d-maltopyranoside (DDM) and n-decyl-β-d-maltopyranoside (DM), have been used in the majority of α-helical membrane protein structures, a significant portion required other detergents, highlighting the importance of screening a diverse range of detergents like NTM. google.comnih.gov
Table 1: Comparison of Detergents Used in Membrane Protein Research
| Detergent Name | Abbreviation | Type | Critical Micelle Concentration (CMC) (mM) |
|---|---|---|---|
| Nonyl β-D-thiomaltopyranoside | NTM | Nonionic | 3.2 |
| n-Dodecyl-β-D-maltopyranoside | DDM | Nonionic | 0.17 |
| n-Decyl-β-D-maltopyranoside | DM | Nonionic | 1.8 |
| n-Octyl-β-D-glucopyranoside | OG | Nonionic | 23.4 |
| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | 1-2 |
This table is for illustrative purposes and CMC values can vary based on experimental conditions.
Achieving successful solubilization while maintaining the protein's biological activity requires careful optimization of various parameters. sigmaaldrich.com The concentration of Nonyl β-D-thiomaltopyranoside is a key factor; it must be above its critical micelle concentration (CMC) of approximately 3.2 mM to form the micelles necessary for solubilization. moleculardimensions.comiucr.org The ideal detergent-to-protein ratio also needs to be determined empirically for each specific protein. sigmaaldrich.com
Other factors that are often optimized include the buffer composition, pH, ionic strength, and temperature. creative-biolabs.comsigmaaldrich.com For instance, in a study on the tyrosine transporter Tyt1, while n-dodecyl-β-d-maltopyranoside was used for initial solubilization and purification, the effect of other detergents, including NTM, on the protein's binding activity was subsequently assessed to find the most suitable environment for functional studies. pnas.orgnih.gov This highlights the common practice of screening multiple detergents to identify the one that best preserves the protein's function.
Purification Strategies Utilizing Nonyl β-D-thiomaltopyranoside
Once solubilized, membrane proteins need to be purified from other cellular components. Nonyl β-D-thiomaltopyranoside is compatible with common purification techniques, ensuring the protein remains in a soluble and stable state throughout the process.
Affinity chromatography is a powerful technique for purifying proteins. It relies on the specific interaction between the target protein (often engineered with an affinity tag) and a ligand immobilized on a chromatography resin. nih.gov NTM is suitable for use in affinity chromatography as it is a non-ionic detergent and does not interfere with the binding of the protein to the resin. dojindo.com For example, a common procedure involves binding a His-tagged protein to a nickel or cobalt-charged resin, washing away unbound proteins with a buffer containing NTM, and then eluting the target protein. nih.govkcl.ac.uk
Size exclusion chromatography (SEC) is another crucial technique in membrane protein research. It separates molecules based on their size and is used to assess the homogeneity and oligomeric state of the purified protein-detergent complex. nih.gov The protein-detergent complex is passed through a column packed with a porous resin; larger complexes elute faster than smaller ones. embl-hamburg.de
By analyzing the elution profile, researchers can determine if the protein is monodisperse (existing as a single, uniform species), which is often a prerequisite for successful crystallization. nih.gov SEC can also be coupled with other detectors, such as static light scattering (SLS) and refractive index (RI), to determine the molecular mass of the protein and the amount of bound detergent, providing a comprehensive characterization of the protein-detergent complex. nih.govresearchgate.net NTM, with its defined properties, is well-suited for such analytical SEC studies. nih.gov
Crystallization of Membrane Proteins
A major goal in structural biology is to determine the three-dimensional structure of proteins, often through X-ray crystallography. This requires growing well-ordered crystals of the protein. The use of detergents is typically required for the crystallization of membrane proteins. sigmaaldrich.cn Nonyl β-D-thiomaltopyranoside has been included in detergent screening kits specifically designed for membrane protein crystallization. sigmaaldrich.cnpasteur.fr
The choice of detergent is critical for crystallization, as the detergent micelle becomes an integral part of the crystal lattice. nih.gov The size and shape of the NTM micelle can influence crystal packing and the formation of well-diffracting crystals. lubio.ch Researchers often screen a wide array of detergents, including NTM, to find the optimal conditions that promote crystallization. anatrace.com The process involves carefully titrating the protein-detergent solution with a precipitant to induce crystallization, and the properties of the detergent play a significant role in the success of this process. creative-biolabs.com
Role as a Crystallization Additive and Screening Component
The selection of an appropriate detergent is a critical step in the crystallization of membrane proteins. nih.gov Nonyl β-D-thiomaltopyranoside is frequently included in detergent screening kits used to identify the optimal conditions for crystal growth. sigmaaldrich.cnpasteur.fr These kits allow researchers to test a wide array of detergents to find one that not only solubilizes the target protein but also facilitates the formation of well-ordered crystals. sigmaaldrich.cn The use of detergents like Nonyl β-D-thiomaltopyranoside can influence hydrophobic interactions between protein molecules, which can otherwise lead to non-specific aggregation and hinder crystallization. sigmaaldrich.cn
Detergent screening is a crucial phase, as no single detergent is universally effective for all membrane proteins. nih.gov The choice of detergent can significantly impact the resolution of the final crystal structure. nih.gov Nonyl β-D-thiomaltopyranoside, with its specific chemical properties, offers a valuable option in the diverse toolkit available to structural biologists.
Case Studies in Successful Protein Crystallization
While specific case studies detailing the successful crystallization of a protein solely with Nonyl β-D-thiomaltopyranoside are not extensively documented in the provided search results, its inclusion in commercial and custom screening kits points to its utility in the field. sigmaaldrich.cnpasteur.frnih.gov The process of membrane protein crystallization often involves screening a multitude of conditions, and the presence of Nonyl β-D-thiomaltopyranoside in these screens suggests it has contributed to successful structure determinations. The MemGold crystallization screen, for instance, was developed based on an analysis of successful crystallization conditions for numerous α-helical membrane proteins, and while not explicitly stating Nonyl β-D-thiomaltopyranoside as a primary component, it highlights the importance of a diverse detergent selection. nih.gov
Structural Biology Investigations (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
The ultimate goal of using detergents like Nonyl β-D-thiomaltopyranoside in membrane protein research is to obtain high-resolution structural information through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). creative-biolabs.commoleculardimensions.com These methods provide detailed three-dimensional models of proteins, which are essential for understanding their mechanisms of action.
For X-ray crystallography, the protein-detergent complex must form well-ordered crystals that can diffract X-rays. The properties of the detergent, including its headgroup and alkyl chain length, can significantly influence crystal packing and quality. uea.ac.ukuni-duesseldorf.de
In recent years, cryo-EM has emerged as a powerful technique for determining the structures of membrane proteins that are difficult to crystallize. In cryo-EM, protein-detergent complexes are rapidly frozen in a thin layer of vitreous ice, and their images are collected with an electron microscope. The detergent micelle surrounding the protein is a critical component of the sample preparation. While a recent study highlighted the use of n-dodecyl-β-D-maltopyranoside in the cryo-EM structure determination of a glucose transporter, it underscores the importance of detergent choice in this technique. nih.gov The characteristics of the detergent can affect the orientation and distribution of the protein particles in the ice, which in turn impacts the quality of the final 3D reconstruction.
Functional and Biochemical Assays in Detergent-Solubilized Systems
Beyond structural studies, it is crucial to ensure that the detergent-solubilized membrane protein retains its biological activity. google.com Functional and biochemical assays are therefore essential to validate that the protein's conformation has been preserved after extraction from its native membrane.
Maintaining Protein Conformation and Activity
A key advantage of Nonyl β-D-thiomaltopyranoside is its ability to maintain the native conformation and activity of many membrane proteins. google.comnih.gov The choice of detergent is critical, as some can denature or inactivate proteins. dojindo.com Studies have shown that for certain transporters, detergents with a maltoside headgroup, such as Nonyl β-D-thiomaltopyranoside, are superior at preserving function compared to those with other headgroups. nih.gov
For example, a study on the thermostability of the human serotonin transporter (hSERT) demonstrated that a stabilized mutant (TS3) showed increased stability in a variety of detergents, including Nonyl β-D-thiomaltopyranoside. researchgate.net This indicates that the detergent provides a suitable environment for maintaining the structural integrity of the transporter.
A high-throughput differential filtration assay has also been developed to screen detergents for their ability to maintain the stability and solubility of membrane proteins. nih.gov This method allows for the rapid assessment of a large number of detergents, including Nonyl β-D-thiomaltopyranoside, to identify the optimal conditions for a given protein. nih.gov
The following table summarizes the properties of Nonyl β-D-thiomaltopyranoside:
| Property | Value |
| Molecular Formula | C21H40O10S |
| Formula Weight | 484.6 |
| Critical Micelle Concentration (CMC) in H2O | ~3.2 mM (0.15%) anatrace.com |
| Purity | ≥ 99% anatrace.com |
| Appearance | White solid |
Comparative Analysis with Other Detergents in Research Contexts
Performance Metrics in Membrane Protein Solubilization and Stability
The primary function of a detergent in membrane protein research is to extract the protein from its native lipid bilayer and maintain it in a soluble, stable, and functionally active state. nih.govmdpi.com The performance of a detergent is judged by several metrics, including its solubilization efficiency, its ability to prevent aggregation and denaturation, and its critical micelle concentration (CMC), which influences its removability during purification. dojindo.com
Nonyl β-D-thiomaltopyranoside is a non-ionic detergent with a maltose-based headgroup and a nine-carbon alkyl chain. cube-biotech.com Its sulfur-containing linkage in the headgroup distinguishes it from its oxygen-containing counterpart, n-Nonyl-β-D-maltopyranoside (NM). Research indicates that NTM is suitable for isolating proteins from cell membranes, and in some cases, the activity of proteins isolated with NTM is higher than that observed with detergents like n-Octyl-β-D-thioglucoside or n-Heptyl-β-D-thioglucoside. dojindo.com
A key parameter for any detergent is its CMC, the concentration above which detergent monomers self-assemble into micelles. dojindo.com NTM has a reported CMC of approximately 3.2 mM. nih.govmoleculardimensions.com This value is intermediate compared to other commonly used detergents, such as the very high CMC of n-Octyl-β-D-glucopyranoside (OG) (~20 mM) and the very low CMC of n-Dodecyl-β-D-maltopyranoside (DDM) (~0.17 mM). mdpi.com A moderate CMC, like that of NTM, offers a balance between effective solubilization and ease of removal by methods like dialysis. dojindo.com
In high-throughput stability screens, detergents are evaluated for their ability to maintain the structural integrity of a target protein, often measured by assessing changes in melting temperature (Tm). nih.gov While long-chain maltosides like DDM are frequently used and often show good stabilizing effects, no single detergent is universally optimal. nih.govnih.gov For instance, studies on the tyrosine transporter Tyt1 showed that while DDM was effective, NTM (referred to as C9TM in the study) also preserved the protein's binding activity, whereas detergents with glucopyranoside moieties tended to impair function. nih.gov In contrast, some detergent families, such as fos-cholines and PEGs, have been shown to have a destabilizing effect on certain membrane proteins. nih.gov
Table 1: Comparison of Physicochemical Properties of Selected Detergents
| Detergent Name | Abbreviation | Family | CMC (mM) | Reference |
|---|---|---|---|---|
| Nonyl β-D-thiomaltopyranoside | NTM | Thiomaltoside | 3.2 | nih.govmoleculardimensions.com |
| n-Dodecyl-β-D-maltopyranoside | DDM | Maltoside | 0.17 | nih.govmdpi.com |
| n-Decyl-β-D-maltopyranoside | DM | Maltoside | 1.8 | mdpi.com |
| n-Octyl-β-D-glucopyranoside | OG | Glucoside | 20.0 | mdpi.com |
| n-Nonyl-β-D-glucopyranoside | NG | Glucoside | 6.5 | mdpi.com |
| n-Decyl-β-D-thiomaltopyranoside | DTM | Thiomaltoside | 0.9 | nih.gov |
| Lauryldimethylamine-N-oxide | LDAO | Amine Oxide | 1.2 | nih.gov |
Suitability for Diverse Membrane Protein Architectures (e.g., Alpha-Helical Proteins)
Membrane proteins exhibit a wide range of architectures, with alpha-helical bundles and beta-barrels being the most common. mdpi.com The detergent of choice must accommodate the specific hydrophobic surface of the protein. For alpha-helical proteins, which constitute the majority of IMPs in many genomes, a small group of detergents has historically dominated structural studies. nih.govmdpi.com These include DDM, DM, OG, and LDAO. nih.govnih.gov
These five detergents have been used in the majority of solved alpha-helical membrane protein structures. nih.gov The success of alkyl maltopyranosides like DDM and DM is particularly notable for transporters and channels. nih.gov NTM, as a thiomaltoside, shares structural similarities with this successful class of detergents. Its nine-carbon alkyl chain places it between the more commonly used eight-carbon (octyl) and ten-carbon (decyl) chain detergents, providing an alternative hydrophobic environment that may be optimal for specific proteins. The use of NTM has been noted in studies of alpha-helical proteins, such as the Ca2+-dependent K+ channel. uni-duesseldorf.de The slightly different chemical nature of the thiomaltoside headgroup compared to a standard maltoside can also influence protein stability and behavior, sometimes offering an advantage for proteins that are not well-behaved in more common detergents.
Impact on Downstream Structural and Functional Studies
The choice of detergent has profound consequences for downstream applications, including functional assays and high-resolution structural determination by X-ray crystallography or cryo-electron microscopy. mdpi.com A detergent must not only solubilize and stabilize the protein but also preserve its functional integrity and allow for the formation of well-ordered crystals or particles. nih.gov
NTM has demonstrated its utility in preserving the function of membrane proteins. In a comparative study on the Tyt1 transporter, NTM was one of the maltoside-based detergents that successfully maintained the substrate-binding activity of the purified protein. nih.gov This is a critical requirement for biochemical and biophysical characterization. In contrast, other detergents, such as those from the glucopyranoside family, were found to impair the protein's activity in the same study. nih.gov
For structural studies, the properties of the protein-detergent complex are paramount. The size of the detergent micelle can influence crystal packing and the resolution of the final structure. mdpi.com While detergents that form large micelles like DDM are widely used, shorter-chain detergents often lead to crystals that diffract to a higher resolution. nih.gov NTM's intermediate alkyl chain length and resulting micelle properties can be advantageous. Furthermore, NTM has been identified as a detergent used in two-dimensional crystallization experiments, a technique for producing highly ordered arrays of membrane proteins within a lipid bilayer, which is suitable for structural analysis by electron crystallography. creative-biolabs.com The ability to maintain protein function while being compatible with crystallization techniques makes NTM a valuable option in the detergent toolkit for structural biology.
Advanced Methodological Considerations and Optimization
High-Throughput Screening Approaches for Detergent Selection
The selection of an optimal detergent is a critical bottleneck in the structural and functional analysis of membrane proteins. High-throughput screening (HTS) methods have been developed to rapidly assess the stability of membrane proteins in various detergents. These approaches allow for the testing of a wide range of detergent conditions in parallel, using minimal amounts of protein.
Differential Scanning Fluorimetry (DSF), also known as ThermoFluor, is a common HS technique that measures changes in the thermal stability of a protein in the presence of different detergents. nih.govresearchgate.net The unfolding of the protein is monitored by an increase in the fluorescence of a dye that binds to exposed hydrophobic regions. A higher melting temperature (Tm) indicates greater protein stability in a particular detergent. This method can be combined with scattering upon thermal denaturation to simultaneously assess both stability and solubility. nih.govresearchgate.net
Another HTS method is the ultracentrifugation dispersity sedimentation (UDS) assay. nih.gov This technique assesses the degree of protein aggregation by subjecting small volumes of purified membrane protein to ultracentrifugation and analyzing the supernatant by SDS-PAGE. nih.gov The UDS method correlates well with traditional size-exclusion chromatography (SEC) but requires significantly less protein and time. nih.gov
These screening approaches have been used to evaluate the stabilizing effects of various detergent families on different membrane proteins. For instance, studies have shown that while fos-choline and PEG family detergents can sometimes lead to destabilization, maltose-based detergents, including Nonyl β-D-thiomaltopyranoside, often exhibit favorable stabilizing properties for a range of integral membrane proteins. nih.govresearchgate.net The results from these screens can be visualized using heat maps to quickly identify promising detergent candidates for further optimization. researchgate.net
Table 1: Comparison of High-Throughput Screening Methods for Detergent Selection
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Differential Scanning Fluorimetry (DSF) | Measures thermal unfolding by monitoring fluorescence of a dye that binds to exposed hydrophobic regions. nih.govresearchgate.net | High-throughput, low sample consumption, provides quantitative stability data (Tm). nih.govresearchgate.net | Indirect measure of stability, potential for dye interference. |
| Ultracentrifugation Dispersity Sedimentation (UDS) | Assesses aggregation by separating soluble from aggregated protein via ultracentrifugation. nih.gov | Low protein consumption, rapid, correlates well with SEC. nih.gov | Requires access to an ultracentrifuge, endpoint assay. |
| Size-Exclusion Chromatography (SEC) | Separates proteins based on hydrodynamic radius to assess monodispersity. bitesizebio.com | Provides direct information on aggregation state and monodispersity. bitesizebio.com | Lower throughput, higher sample consumption, potential for protein-column interactions. bitesizebio.com |
Strategies for Detergent Removal and Exchange in Sample Preparation (e.g., Dialysis, Spin Columns)
Following solubilization and purification, it is often necessary to remove excess detergent or exchange the initial detergent for one more suitable for downstream applications such as structural studies or functional assays. Several strategies are available for this purpose, each with its own advantages and limitations.
Dialysis is a widely used and gentle method for detergent removal, particularly for detergents with a high critical micelle concentration (CMC), such as Nonyl β-D-thiomaltopyranoside (CMC ≈ 2.4 mM). nih.govdojindo.com The protein-detergent solution is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane and dialyzed against a detergent-free buffer. Detergent monomers pass through the membrane, gradually reducing the detergent concentration. bitesizebio.com This method is passive and requires minimal hands-on time but can be slow. bitesizebio.comnih.gov
Spin columns , also known as detergent removal columns, offer a rapid and convenient method for detergent exchange. bitesizebio.com These columns contain a resin that binds and removes detergent molecules from the sample. The protein-detergent complex is passed through the column by centrifugation, resulting in a sample with reduced detergent concentration. This method is simple and fast but requires careful optimization to avoid over-removal of detergent, which could lead to protein precipitation. bitesizebio.com
Other common techniques include:
Size-Exclusion Chromatography (SEC): This method separates the protein-detergent complex from free detergent micelles based on their different hydrodynamic radii. bitesizebio.com It is effective when there is a significant size difference between the complex and the micelles. bitesizebio.com
Styrene Bead Adsorption: Porous polystyrene beads, such as Bio-Beads, can be added to the sample to adsorb detergent molecules. bitesizebio.com This method is inexpensive and simple but requires empirical determination of the optimal bead-to-sample ratio to prevent excessive detergent removal and potential protein precipitation. bitesizebio.com
Table 2: Overview of Detergent Removal and Exchange Strategies
| Strategy | Principle | Key Advantages | Key Considerations |
|---|---|---|---|
| Dialysis | Passive diffusion of detergent monomers across a semi-permeable membrane. bitesizebio.comnih.gov | Gentle, simple, effective for high CMC detergents. bitesizebio.com | Time-consuming, less effective for low CMC detergents. researchgate.net |
| Spin Columns | Resin-based removal of detergent via centrifugation. bitesizebio.com | Rapid, simple to perform. bitesizebio.com | Requires optimization to prevent over-removal and protein precipitation. bitesizebio.com |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. bitesizebio.com | High resolution, can also assess sample homogeneity. bitesizebio.com | Requires a significant size difference between the protein-detergent complex and free micelles. bitesizebio.com |
| Styrene Bead Adsorption | Adsorption of detergent molecules onto porous polystyrene beads. bitesizebio.com | Inexpensive, simple. bitesizebio.com | Requires careful optimization of bead-to-sample ratio, can also adsorb essential lipids. bitesizebio.com |
Monitoring Protein-Detergent Complex Integrity (e.g., Mass Spectrometry Compatibility)
Maintaining the structural and functional integrity of the protein-detergent complex is crucial throughout the purification and characterization process. Native mass spectrometry (MS) has emerged as a powerful tool for directly assessing the stoichiometry, stability, and composition of these complexes. nih.gov
The choice of detergent is critical for successful native MS analysis. Detergents must be compatible with electrospray ionization (ESI) and be readily removed from the protein complex in the gas phase of the mass spectrometer. nih.gov Non-ionic detergents are generally preferred for native MS experiments. nih.govnih.gov While detergents like n-dodecyl-β-D-maltoside (DDM) have been widely used, recent studies have shown that other non-ionic detergents can improve spectral resolution and lower the energy required for detergent removal. nih.gov
Saccharide-based detergents, such as Nonyl β-D-thiomaltopyranoside, can be compatible with native MS, although they may require harsher activation conditions for removal compared to some other detergent classes. nih.gov The compatibility of a specific protein-detergent combination is often determined empirically through screening. nih.gov
In native MS, the protein-detergent complex is transferred into the gas phase while still encapsulated in a detergent micelle. nih.govkcl.ac.uk Collisional activation is then used to remove the detergent molecules, allowing for the analysis of the intact protein complex. kcl.ac.uk This technique can provide valuable information on:
The oligomeric state of the membrane protein. nih.gov
The presence of bound lipids or other co-factors. nih.gov
The charge state of the protein complex in the mass spectrum can also be influenced by the detergent, with some detergents acting as "charge-reducing" agents, which can help prevent unfolding and dissociation in the gas phase. nih.govbiorxiv.org
Development of Novel Formulations Incorporating Nonyl β-D-thiomaltopyranoside
While Nonyl β-D-thiomaltopyranoside is an effective detergent on its own, its properties can be further enhanced by incorporating it into novel formulations, such as mixed micelles. Mixed micelles are formed by combining two or more different detergents. This approach can create a microenvironment that is more conducive to membrane protein stability and crystallization than single-detergent micelles.
The formation of mixed micelles can modulate the properties of the detergent system, such as the size, shape, and charge of the micelles. nih.govnih.govmdpi.com For example, combining a non-ionic detergent like Nonyl β-D-thiomaltopyranoside with a zwitterionic or another non-ionic detergent can lead to improved solubilization efficiency and enhanced protein stability.
The development of novel detergents and formulations is an active area of research. For instance, derivatives of existing detergents, such as the maltose-neopentyl glycol (MNG) amphiphiles, have shown significant improvements in stabilizing challenging membrane proteins compared to traditional detergents. nih.gov The principles learned from these novel designs can be applied to create new formulations incorporating Nonyl β-D-thiomaltopyranoside to further optimize its performance in membrane protein research.
The rationale behind using mixed micelles includes:
Mimicking the lipid bilayer: By combining detergents with different head group and tail properties, it is possible to create a more lipid-like environment around the protein.
Improving stability: The synergistic effects of different detergents can lead to enhanced stabilization of the target protein.
Facilitating crystallization: The properties of the mixed micelle can be tailored to promote the formation of well-ordered protein crystals.
The systematic screening of different detergent combinations, including those with Nonyl β-D-thiomaltopyranoside, is a promising strategy for tackling difficult membrane protein targets.
Emerging Research Applications and Future Perspectives
Utilization in Specialized Biochemical Probes
While Nonyl β-D-thiomaltopyranoside is not intrinsically a probe, its chemical structure lends itself to modification for such purposes. The development of specialized biochemical probes is a vibrant area of research, and the synthesis of functionalized derivatives of molecules like Nonyl β-D-thiomaltopyranoside is a key strategy.
The direct application of Nonyl β-D-thiomaltopyranoside as a fluorescent probe has not been extensively reported. However, the principle of creating fluorescent derivatives from similar biomolecules is well-established. For instance, oxidized derivatives of β-D-glucopyranosides have been synthesized to serve as substrates for fluorescence labeling reactions. nih.gov This approach involves the introduction of reactive carbonyl groups that can then be coupled with a fluorescent marker. A similar strategy could theoretically be applied to Nonyl β-D-thiomaltopyranoside, creating a fluorescently tagged detergent. Such a probe could be invaluable for studying the dynamics of detergent-protein and detergent-lipid interactions within mixed micelles, providing insights into the solubilization process and the environment of the solubilized membrane protein.
Furthermore, the use of techniques like Surface Plasmon Resonance (SPR) to study protein-RNA interactions highlights the importance of real-time kinetic data in understanding biomolecular complex formation. nih.gov A fluorescently labeled Nonyl β-D-thiomaltopyranoside could potentially be used in fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET), to monitor conformational changes in membrane proteins upon ligand binding or to study the kinetics of protein-protein interactions within a detergent micelle.
Potential Methodological Innovations in Membrane Protein Research
The quest for high-resolution structures of membrane proteins is a major driver of innovation in structural biology. Nonyl β-D-thiomaltopyranoside, as part of the broader class of alkyl maltoside detergents, plays a significant role in these advancements, particularly in the area of single-particle cryo-electron microscopy (cryo-EM).
The preparation of stable and homogenous samples is a critical bottleneck in cryo-EM. frontiersin.org Detergents like Nonyl β-D-thiomaltopyranoside are instrumental in extracting membrane proteins from their native environment and maintaining their structural integrity in a soluble form. nih.gov Recent technical advances in cryo-EM sample preparation, such as the development of new grid materials and vitrification techniques, rely on the availability of well-behaved protein-detergent complexes. nih.govmaastrichtuniversity.nl The properties of Nonyl β-D-thiomaltopyranoside, such as its critical micelle concentration (CMC) of approximately 3.2 mM, make it suitable for creating the necessary environment for these advanced techniques. anatrace.com
Moreover, the development of modular detergents, which allow for fine-tuning of their properties, represents a significant innovation. nih.govresearchgate.net While not a direct modification of Nonyl β-D-thiomaltopyranoside, this concept points towards a future where derivatives of this detergent could be synthesized with tailored properties for specific applications, such as improved stability for challenging membrane proteins like G-protein coupled receptors (GPCRs). researchgate.net
Future Directions and Unexplored Avenues in Compound Application
The future of Nonyl β-D-thiomaltopyranoside and related compounds in research lies in the development of more sophisticated tools and methodologies that provide a more native-like environment for studying membrane proteins.
One promising avenue is the synthesis of functionalized derivatives for bioconjugation. nih.govresearchgate.net By incorporating reactive groups into the structure of Nonyl β-D-thiomaltopyranoside, it could be used to attach other molecules, such as affinity tags for purification, cross-linkers to study protein interactions, or therapeutic agents for targeted delivery.
The exploration of novel detergent architectures, as seen with the development of oligoglycerol detergents (OGDs), provides a roadmap for the future design of thiomaltoside-based detergents. researchgate.net These new designs could offer improved properties, such as enhanced protein stability, better preservation of native lipid interactions, and compatibility with a wider range of analytical techniques, including native mass spectrometry.
Furthermore, the integration of computational and experimental approaches will be crucial in understanding the interactions between detergents, lipids, and proteins at a molecular level. This knowledge will enable the rational design of new detergents and methodologies for the study of challenging membrane protein systems.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Nonyl β-D-thiomaltopyranoside, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves glycosylation using thiomaltosyl donors under controlled conditions. For example, remote activation strategies (e.g., pyrimidin-2-yl 1-thio-β-D-glycopyranosides) can enhance stereoselectivity and yield . Key variables include:
- Catalysts : Lewis acids like AgOTf or BF₃·OEt₂ for activating thioglycosides.
- Temperature : Reactions often proceed at 0–25°C to minimize side products.
- Protecting Groups : Benzyl or acetyl groups stabilize intermediates .
- Yield Optimization : Purification via silica gel chromatography or HPLC ensures >95% purity .
Q. How should Nonyl β-D-thiomaltopyranoside be stored to maintain stability in laboratory settings?
- Methodological Answer : Stability depends on avoiding hydrolysis and oxidation. Recommendations include:
- Storage : Lyophilized form at -20°C in anhydrous conditions .
- Buffer Systems : Use neutral pH (6.5–7.5) with 1–5% organic solvents (e.g., DMSO) to prevent aggregation .
- Monitoring : Regular HPLC or TLC checks for degradation products .
Q. What techniques are suitable for purifying Nonyl β-D-thiomaltopyranoside from reaction mixtures?
- Methodological Answer : Purification strategies include:
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane .
- HPLC : Reverse-phase C18 columns using acetonitrile/water mixtures for high-resolution separation .
- Crystallization : Ethanol/water recrystallization to isolate crystalline forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for Nonyl β-D-thiomaltopyranoside?
- Methodological Answer : Discrepancies arise from isotopic patterns, solvent interactions, or fragmentation artifacts. Mitigation strategies:
- High-Resolution MS : ESI-MS/MS with CID fragmentation confirms molecular ions (e.g., [M+Na]⁺ at m/z 306.4) and distinguishes adducts .
- 2D NMR : COSY and HSQC resolve overlapping proton signals, particularly for anomeric protons (δ 4.8–5.2 ppm) .
- Deuterated Analogs : Use deuterated tags (e.g., ²H-labeled QAS) to track fragmentation pathways .
Q. What analytical approaches are optimal for quantifying Nonyl β-D-thiomaltopyranoside in complex biological matrices?
- Methodological Answer : Quantification requires sensitivity and specificity:
- LC-SRM/MS : Use stable isotope-labeled internal standards (e.g., deuterated Nonyl β-D-thiomaltopyranoside) to correct for matrix effects .
- Fluorogenic Assays : Enzymatic cleavage with α-D-galactosidase releases fluorescent reporters (e.g., 4-methylumbelliferone) .
- Calibration Curves : Linear ranges (0.1–100 µM) validated via spike-recovery experiments in plasma or lipid bilayers .
Q. How does Nonyl β-D-thiomaltopyranoside interact with membrane proteins, and how can these interactions be characterized?
- Methodological Answer : As a nonionic detergent, it solubilizes membrane proteins while preserving native conformations. Methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
